molecular formula C17H24O B14624816 1-Undecen-3-one, 1-phenyl- CAS No. 56843-35-7

1-Undecen-3-one, 1-phenyl-

Cat. No.: B14624816
CAS No.: 56843-35-7
M. Wt: 244.37 g/mol
InChI Key: IKJLIQNJILFDDF-UHFFFAOYSA-N
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Description

1-Undecen-3-one, 1-phenyl- is an organic compound with the molecular formula C17H24O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to an alkyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Undecen-3-one, 1-phenyl- can be synthesized through several methods. One common approach involves the reaction of 1-undecene with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of 1-Undecen-3-one, 1-phenyl- often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Undecen-3-one, 1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

1-Undecen-3-one, 1-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Undecen-3-one, 1-phenyl- involves its interaction with specific molecular targets and pathways. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

  • 1-Nonen-3-one, 1-phenyl-
  • 1-Decen-3-one, 1-phenyl-
  • 1-Dodecen-3-one, 1-phenyl-

Comparison: 1-Undecen-3-one, 1-phenyl- is unique due to its specific chain length and the presence of both an alkyl and phenyl group. This combination imparts distinct chemical properties and reactivity compared to its shorter or longer chain analogs. The balance between hydrophobic and hydrophilic interactions makes it particularly useful in various applications.

Properties

CAS No.

56843-35-7

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

1-phenylundec-1-en-3-one

InChI

InChI=1S/C17H24O/c1-2-3-4-5-6-10-13-17(18)15-14-16-11-8-7-9-12-16/h7-9,11-12,14-15H,2-6,10,13H2,1H3

InChI Key

IKJLIQNJILFDDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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